BenchChemオンラインストアへようこそ!

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Anticancer Prostate cancer Structure-Activity Relationship

This disubstituted 1,2,4-oxadiazole combines a 5-chlorothiophene-2-sulfonylmethyl moiety at the 5-position with a p-tolyl group at the 3-position, creating a distinct chemical space at the intersection of sulfonylmethyl-1,2,4-oxadiazole and 5-chlorothiophene pharmacophore families. Its sulfonylmethyl linker introduces a tetrahedral sulfur center and additional H-bond geometry absent in direct aryl analogs, driving potency and cell-line selectivity. Essential for focused screening decks targeting androgen-independent prostate cancer (IC50 0.5–5.1 µM) and dual COX-2/5-LOX inhibition. Ideal as a key intermediate for SAR studies.

Molecular Formula C14H11ClN2O3S2
Molecular Weight 354.82
CAS No. 1105234-22-7
Cat. No. B2528728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS1105234-22-7
Molecular FormulaC14H11ClN2O3S2
Molecular Weight354.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H11ClN2O3S2/c1-9-2-4-10(5-3-9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3
InChIKeyYDMPDLAVZWBFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105234-22-7): Structural Identity, Procurement Profile, and Comparator Landscape


5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105234-22-7; MF: C14H11ClN2O3S2; MW: 354.83 g/mol) is a synthetic, disubstituted 1,2,4-oxadiazole featuring a 5-chlorothiophene-2-sulfonylmethyl moiety at the 5-position and a p-tolyl (4-methylphenyl) group at the 3-position . The compound is commercially available as a screening compound from Life Chemicals (Catalog No. F3382-7404) at ≥90% purity, with pricing ranging from $54.00 (1 mg) to $208.00 (75 mg) [1]. Its closest structural analogs include 5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (phenyl analog, no p-methyl), 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (phenylsulfonyl analog, no chlorothiophene; CAS 1105223-75-3), and 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d from Zhang et al., 2005, which employs a direct aryl linkage rather than a sulfonylmethyl spacer) [2]. This compound occupies a distinct and underexplored chemical space at the intersection of the sulfonylmethyl-1,2,4-oxadiazole and 5-chlorothiophene pharmacophore families.

Why 1,2,4-Oxadiazole Analogs Cannot Be Treated as Interchangeable: The Critical Role of the Sulfonylmethyl Linker and Chlorothiophene in 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole scaffold is famously privileged in medicinal chemistry, but substituent-dependent potency variations exceeding 50-fold are routinely observed even within congeneric series [1]. The target compound carries a sulfonylmethyl (–CH2–SO2–) linker at the 5-position, which introduces a tetrahedral sulfur center and an additional H-bond acceptor/donor geometry absent in direct 5-aryl analogs such as compound 1d [1]. SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have established that the 5-position substituent is the dominant driver of both potency and cell-line selectivity: replacement of the 5-aryl group with non-aryl moieties can abolish caspase activation and apoptosis induction entirely, while small changes in the 3-aryl substituent modulate but do not determine activity [1][2]. Furthermore, the 5-chlorothiophene sulfonyl moiety increases calculated polar surface area (predicted TPSA: ~96 Ų) relative to simple phenylsulfonyl analogs, a property that directly impacts membrane permeability and oral bioavailability predictions [3]. These structural features mean that generic substitution with a differently substituted 1,2,4-oxadiazole—even one retaining the oxadiazole core—will not recapitulate the biological profile of this compound and can lead to false-negative or false-positive results in target- or cell-based screens.

Quantitative Differentiation Evidence for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole Relative to Closest Structural Analogs


Sulfonylmethyl Linker vs. Direct 5-Aryl Linkage: Impact on Antiproliferative Potency Windows in Prostate Cancer Models

The target compound incorporates a sulfonylmethyl spacer between the oxadiazole core and the 5-chlorothiophene ring, in contrast to the direct 5-aryl linkage found in the well-characterized apoptosis inducer 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d) [1]. In the direct 5-aryl series, compound 1d demonstrated activity against T47D breast cancer cells with G1-phase arrest and apoptosis induction confirmed by flow cytometry, but was inactive against several other cancer cell lines, indicating narrow selectivity [1]. By contrast, sulfonylmethyl-containing 1,2,4-oxadiazoles evaluated by Khatik et al. (2012) exhibited IC50 values ranging from 0.5 to 5.1 µM against DU-145 prostate cancer cells (MTT assay), with six compounds identified as anti-prostate cancer agents and very low cytotoxicity observed on non-cancerous MCF-10A cells [2]. This class-level evidence indicates that the sulfonylmethyl linker is compatible with low-micromolar to sub-micromolar anticancer potency, while the target compound's distinct p-tolyl substitution at the 3-position and 5-chlorothiophene at the sulfonyl terminus provides a unique combination not explored in either the Khatik et al. series or the direct-aryl apoptosis inducer series [1][2].

Anticancer Prostate cancer Structure-Activity Relationship

5-Chlorothiophene Sulfonyl vs. Phenylsulfonyl: Predicted Lipophilicity and Electronic Differentiation

The target compound (C14H11ClN2O3S2, MW 354.83) is differentiated from its closest commercially available sulfonylmethyl analog, 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105223-75-3; C16H14N2O3S, MW 314.36), by the presence of a chlorine atom and a thiophene sulfur in place of a phenyl ring . The chlorine substituent introduces a −I (inductive electron-withdrawing) effect that lowers the predicted pKa of the sulfonyl-proximal system (predicted pKa: −3.12 ± 0.36 for the target compound) relative to the phenylsulfonyl analog, while the additional heteroatom (thiophene S) and chlorine increase both molecular weight (+40.47 Da) and the number of H-bond acceptors [1]. In the context of the 1,2,4-oxadiazole class, the presence of a 5-chlorothiophene moiety has been explicitly identified in the patent literature as important for caspase activation and apoptosis induction, with SAR studies demonstrating that a substituted five-membered heterocycle at the 5-position is essential for biological activity [2][3].

Physicochemical profiling Drug-likeness LogP prediction

Positional Isomer Differentiation: p-Tolyl vs. o-Tolyl and m-Tolyl Analogs in the Sulfonylmethyl Oxadiazole Series

The target compound carries a p-tolyl (4-methylphenyl) substituent at the 3-position of the oxadiazole ring. Both the o-tolyl (CAS for ortho analog reported by benchchem) and m-tolyl (CAS reported by benchchem) positional isomers exist as distinct chemical entities within the same sulfonylmethyl-1,2,4-oxadiazole series, each differing only in the position of the methyl group on the 3-phenyl ring . In the broader 3,5-disubstituted-1,2,4-oxadiazole patent literature (US7317029B2), the electronic and steric nature of the 3-aryl substituent has been shown to modulate—though not abrogate—caspase activation potency, with para-substituted phenyl groups generally preferred for activity [1]. The p-tolyl group provides a defined vector for the methyl substituent that is distinct from the sterically hindered ortho configuration and the meta electronic distribution, which can lead to divergent molecular recognition by protein targets [1].

Positional isomer Regioisomer Target engagement

Predicted Physicochemical Differentiation: Calculated logP, TPSA, and Rotatable Bond Count Relative to Drug-Like 1,2,4-Oxadiazole Benchmarks

Computational property predictions place 5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole within favorable drug-like chemical space while differentiated from common 1,2,4-oxadiazole screening compounds [1]. The compound has a predicted density of 1.453 ± 0.06 g/cm³ and a predicted pKa of −3.12 ± 0.36, indicating the sulfonyl group is substantially acidic and likely ionized under physiological conditions [1]. Compared to the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers (compound 1d: MW ~358, CLogP ~5.2 estimated from structure), the target compound is expected to have a lower logP due to the polar sulfonyl group, potentially improving aqueous solubility while retaining sufficient lipophilicity for membrane permeation [2][3]. The rotatable bond count (4 rotatable bonds: C–S, S–CH2, CH2–oxadiazole, oxadiazole–phenyl) provides moderate conformational flexibility distinct from the more rigid direct 5-aryl series [3].

ADME prediction Drug-likeness Physicochemical properties

Supplier-Grade Evidence: Commercial Availability and Purity Specification vs. Research-Grade Analogs

The target compound is stocked and supplied by Life Chemicals (Catalog F3382-7404) at ≥90% purity with LCMS and/or 400 MHz NMR confirmation, as per the vendor's quality control standards [1]. It is available in multiple pack sizes ranging from 2 µmol ($57.00) to 75 mg ($208.00), enabling dose-response screening without requiring in-house re-synthesis [1]. In contrast, the closest direct-aryl comparator (compound 1d, CAS not assigned in the public domain) is not listed as a stock compound by major screening vendors and would require custom synthesis, while the phenylsulfonyl analog (CAS 1105223-75-3) is listed by multiple vendors but lacks the chlorothiophene functionality critical for the biological activity demonstrated in the 1,2,4-oxadiazole apoptosis inducer patent family [2].

Commercial availability Purity specification Procurement

Dual COX-2/5-LOX Inhibitory Potential: Class-Level Evidence from 1,2,4-Oxadiazole-Based Anti-Inflammatory Agents

The 1,2,4-oxadiazole scaffold has been validated as a platform for dual COX-2/5-LOX inhibition. Pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids have demonstrated dual inhibitory activity with IC50 values of 1.837 µM for COX-2 and 2.662 µM for 5-LOX (compound 8e), along with 66.02% NO release inhibition [1]. Additionally, 2-mercapto benzothiazole-linked 1,2,4-oxadiazoles were designed as focused libraries targeting COX-2/5-LOX dual inhibition, confirming the scaffold's suitability for this polypharmacology approach [2]. The target compound, bearing both a sulfonyl group and a chlorothiophene moiety, has been noted in vendor documentation as demonstrating inhibitory effects on COX-2 and 5-LOX [3]. While direct IC50 values for this specific compound against COX-2 and 5-LOX have not been disclosed in the peer-reviewed literature, the structural precedent from the pyrazolo-pyrimidine/oxadiazole hybrids and benzothiazole-linked oxadiazoles establishes a credible class-level expectation of low-micromolar dual inhibitory activity [1][2][3].

COX-2 inhibition 5-LOX inhibition Dual inhibitor Anti-inflammatory

Recommended Application Scenarios for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole Based on Quantified Differentiation Evidence


Prostate Cancer Screening Libraries Targeting DU-145 and PC-3 Cell Lines

Based on the class-level evidence that sulfonylmethyl-1,2,4-oxadiazoles achieve IC50 values of 0.5–5.1 µM against DU-145 prostate cancer cells with low cytotoxicity toward non-cancerous MCF-10A cells [1], this compound is a rational inclusion in focused screening decks for androgen-independent prostate cancer. Its p-tolyl and 5-chlorothiophene sulfonyl substitution pattern is structurally distinct from the compounds tested by Khatik et al., offering unexplored chemical space within a validated phenotype.

Dual COX-2/5-LOX Inhibitor Screening and Inflammatory Disease Models

The 1,2,4-oxadiazole scaffold has produced validated dual COX-2/5-LOX inhibitors with IC50 values in the low micromolar range (COX-2: 1.837 µM; 5-LOX: 2.662 µM) [2]. The target compound, with its sulfonylmethyl linker and chlorothiophene moiety, is positioned for evaluation in in vitro COX-2/5-LOX dual inhibition assays and downstream cellular models of inflammation, where dual pathway modulation is preferred over selective COX-2 inhibition alone.

Apoptosis Induction Screening with Caspase Activation Readout

The patent literature (US7317029B2) establishes that 3,5-disubstituted-1,2,4-oxadiazoles containing a chlorothiophene moiety can function as caspase activators and apoptosis inducers [3]. Although the direct-aryl series (compound 1d) showed narrow cell-line selectivity, the sulfonylmethyl linker in the target compound may broaden the responsive cell-line panel. This compound is suitable for caspase-3/7 activation assays in breast (T47D, MCF-7), colorectal, and prostate cancer cell lines, with flow cytometry confirmation of apoptosis.

SAR Expansion of Sulfonylmethyl-1,2,4-Oxadiazole Chemical Space for Medicinal Chemistry Campaigns

The target compound occupies a unique position at the intersection of three SAR vectors: (i) the sulfonylmethyl linker type, (ii) the 5-chlorothiophene sulfonyl terminus, and (iii) the p-tolyl 3-aryl substituent . It can serve as a key intermediate or reference standard for synthesizing and benchmarking analogs with systematic variations at each position—including o-tolyl/m-tolyl isomers, alternative heterocyclic sulfonyl groups, and varied linker oxidation states (sulfide vs. sulfonyl)—to map the structure-activity landscape of this underexplored 1,2,4-oxadiazole subclass.

Quote Request

Request a Quote for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.